

# Spectroscopic Data of 7-Bromo-2-methyl-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: **7-Bromo-2-methyl-1-indanone**

Cat. No.: **B3049637**

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This technical guide provides an in-depth analysis of the spectroscopic data for **7-Bromo-2-methyl-1-indanone** (CAS No: 213381-43-2), a key intermediate in pharmaceutical synthesis. [1] The structural elucidation of such molecules is paramount for ensuring the integrity and success of drug development pipelines. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the characterization of this compound, providing researchers and drug development professionals with a comprehensive reference.

## Molecular Structure and Spectroscopic Overview

**7-Bromo-2-methyl-1-indanone** possesses a bicyclic structure composed of a fused benzene and a cyclopentanone ring.[1] The strategic placement of a bromine atom on the aromatic ring and a methyl group on the aliphatic ring introduces distinct features in its spectra, which are crucial for its unambiguous identification. The molecular formula is  $C_{10}H_9BrO$ , with a molecular weight of approximately 225.08 g/mol .[2][3]

A holistic spectroscopic analysis provides a unique molecular fingerprint.  $^1H$  and  $^{13}C$  NMR spectroscopy reveal the connectivity of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Figure 1: Molecular Structure of **7-Bromo-2-methyl-1-indanone**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

## Theoretical Principles

Protons ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) nuclei possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes a transition between these states, and the precise frequency required for this transition is known as the chemical shift ( $\delta$ ), measured in parts per million (ppm). The chemical shift is highly sensitive to the electron density around the nucleus, which is influenced by neighboring atoms and functional groups.

## Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of indanone analogs is as follows:[4]

- Sample Preparation: Dissolve 5-10 mg of **7-Bromo-2-methyl-1-indanone** in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer Frequency: 400 MHz or higher for optimal resolution.
  - Pulse Sequence: A standard single-pulse experiment.
  - Number of Scans: 8-16 scans are typically sufficient.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer Frequency: 100 MHz or higher.

- Pulse Sequence: A proton-decoupled pulse sequence is used to produce a spectrum with single lines for each unique carbon atom.
- Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$  (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

## Data Interpretation

While a definitive spectrum for **7-Bromo-2-methyl-1-indanone** is not publicly available, a predicted spectrum can be constructed based on data from analogous compounds and established chemical shift principles.

The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentanone ring, and the methyl group.

- Aromatic Region ( $\delta$  7.0-8.0 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton adjacent to the bromine atom is expected to be a doublet, while the other two will likely appear as a triplet and a doublet of doublets. For comparison, the aromatic protons of 5-bromo-1-indanone appear in the range of 7.50-7.80 ppm.[4]
- Aliphatic Region ( $\delta$  2.5-3.5 ppm): The protons on the cyclopentanone ring will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The methine proton at the C2 position, adjacent to the methyl group, will likely appear as a multiplet. The two diastereotopic protons at the C3 position will each appear as a doublet of doublets. In 2-methyl-1-indanone, these protons are observed between 2.60 and 3.35 ppm.[4]
- Methyl Region ( $\delta$  ~1.2 ppm): The methyl group protons will appear as a doublet due to coupling with the adjacent methine proton at C2. In 2-methyl-1-indanone, this signal is observed at approximately 1.25 ppm.[4]

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will display ten distinct signals, one for each carbon atom in a unique chemical environment.

- Carbonyl Carbon ( $\delta$  > 200 ppm): The ketone carbonyl carbon is the most downfield signal. In indanone derivatives, this peak is typically observed above 200 ppm.[5]

- Aromatic Carbons ( $\delta$  120-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon atom bonded to the bromine will be significantly shifted.
- Aliphatic Carbons ( $\delta$  20-50 ppm): The two methylene carbons and the methine carbon of the cyclopentanone ring will appear in this region.
- Methyl Carbon ( $\delta$  ~15-20 ppm): The methyl carbon will be the most upfield signal.

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Predicted Spectroscopic Data for 7-Bromo-2-methyl-1-indanone

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$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm)
Aromatic Protons	7.0 - 7.8 (m, 3H)
Aliphatic Protons (CH and $\text{CH}_2$ )	2.6 - 3.4 (m, 3H)
Methyl Protons ( $\text{CH}_3$ )	~1.25 (d, 3H)
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ (ppm)
Carbonyl (C=O)	> 200
Aromatic Carbons	120 - 155
Aliphatic Carbons (CH and $\text{CH}_2$ )	25 - 50
Methyl Carbon ( $\text{CH}_3$ )	15 - 20

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## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

## Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The absorption of IR radiation excites the bonds to a higher vibrational state. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.

## Experimental Protocol: IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[\[4\]](#)

- Sample Preparation: A small amount of the solid **7-Bromo-2-methyl-1-indanone** is placed directly on the ATR crystal.
- Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: Typically  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$  is generally sufficient.
  - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Data Interpretation

The IR spectrum of **7-Bromo-2-methyl-1-indanone** is expected to exhibit the following characteristic absorption bands:

- C=O Stretch (Ketone): A strong, sharp absorption band is expected around  $1715\text{ cm}^{-1}$ . This is characteristic of a five-membered cyclic ketone conjugated with an aromatic ring.
- Aromatic C-H Stretch: A weak to medium absorption band will appear just above  $3000\text{ cm}^{-1}$ .
- Aliphatic C-H Stretch: Medium to strong absorption bands will be present just below  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Several medium to weak absorption bands will be observed in the  $1600\text{-}1450\text{ cm}^{-1}$  region.

- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

Predicted IR Absorption Bands	Frequency ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H Stretch	~3050	Medium
Aliphatic C-H Stretch	~2950	Medium-Strong
Ketone C=O Stretch	~1715	Strong
Aromatic C=C Stretch	1600-1450	Medium-Weak

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

## Theoretical Principles

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $\text{M}^+\bullet$ ). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer.

## Experimental Protocol: Mass Spectrometry

A standard protocol for EI-MS is as follows:[4]

- Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The ions are separated based on their  $m/z$  ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

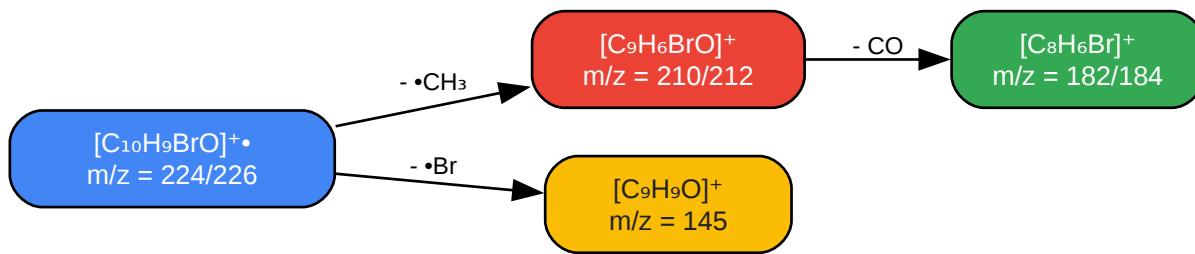
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

## Data Interpretation

The mass spectrum of **7-Bromo-2-methyl-1-indanone** will provide key structural information.

- Molecular Ion Peak ( $M^{+\bullet}$ ): A pair of peaks will be observed for the molecular ion due to the two naturally occurring isotopes of bromine,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , which are in an approximate 1:1 ratio. Therefore, peaks at  $m/z$  224 and 226 are expected.
- Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group ( $\alpha$ -cleavage).

A probable fragmentation pathway is the loss of a methyl radical ( $\bullet\text{CH}_3$ ) followed by the loss of carbon monoxide (CO). The loss of the bromine atom is also a possible fragmentation pathway.



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Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Predicted Mass Spectrum Fragments	m/z	Identity
Molecular Ion	224/226	$[\text{C}_{10}\text{H}_9\text{BrO}]^{+\bullet}$
M - 15	209/211	$[\text{C}_9\text{H}_6\text{BrO}]^+$
M - 28	196/198	$[\text{C}_9\text{H}_6\text{Br}]^{+\bullet}$
M - 43	181/183	$[\text{C}_8\text{H}_6\text{Br}]^+$
M - 79/81	145	$[\text{C}_{10}\text{H}_9\text{O}]^+$

## Conclusion

The comprehensive spectroscopic analysis of **7-Bromo-2-methyl-1-indanone**, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While definitive, published spectra for this specific compound are scarce, a thorough understanding of spectroscopic principles and comparative analysis with related indanone structures allows for a reliable prediction of its spectral characteristics. This guide serves as a valuable resource for scientists and researchers, ensuring the confident application of this important synthetic intermediate in drug discovery and development.

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